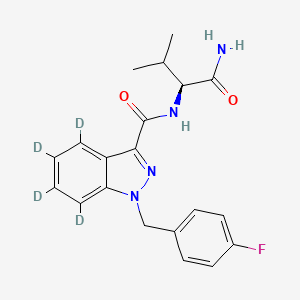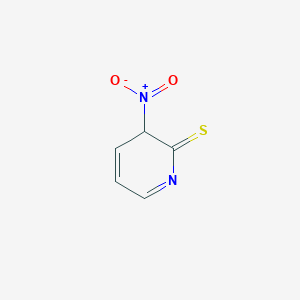
P-P-P-hUra-Ribf.2Na+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-P-P-hUra-Ribf.2Na+: is a complex chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its intricate molecular structure, which includes multiple phosphorus atoms and a ribofuranose moiety. The presence of sodium ions further enhances its stability and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-P-P-hUra-Ribf.2Na+ typically involves a multi-step process that includes the phosphorylation of uracil derivatives followed by the introduction of ribofuranose and sodium ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of P-P-P-hUra-Ribf.2Na+ involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: P-P-P-hUra-Ribf.2Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple phosphorus atoms and the ribofuranose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain moieties, often under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols, typically in the presence of a suitable solvent and catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated uracil derivatives, while reduction can lead to the formation of dephosphorylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, P-P-P-hUra-Ribf.2Na+ is used as a precursor for the synthesis of various phosphorus-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolism. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating biochemical processes.
Medicine: In medicine, P-P-P-hUra-Ribf.2Na+ is being explored for its potential therapeutic applications. Its interactions with biological molecules suggest it could be used in the development of new drugs or as a diagnostic agent.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of P-P-P-hUra-Ribf.2Na+ involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as gene expression and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
P-P-P-hUra-Ribf.2K+: Similar in structure but with potassium ions instead of sodium, affecting its solubility and reactivity.
P-P-P-hUra-Ribf.2Mg2+: Contains magnesium ions, which can influence its interaction with biological molecules.
P-P-P-hUra-Ribf.2Ca2+: Calcium ions in this compound can alter its stability and binding properties.
Uniqueness: P-P-P-hUra-Ribf.2Na+ is unique due to its specific combination of phosphorus atoms, ribofuranose, and sodium ions. This combination imparts distinct chemical and physical properties, making it particularly suitable for certain applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N2Na2O15P3 |
|---|---|
Molekulargewicht |
530.12 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI-Schlüssel |
ZUFYTFCRRSEBAA-WFIJOQBCSA-L |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


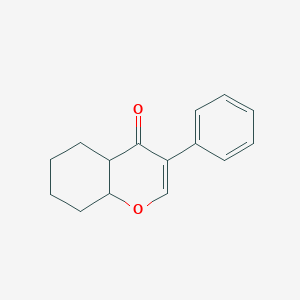

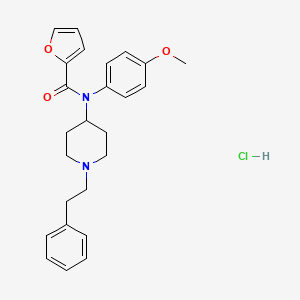
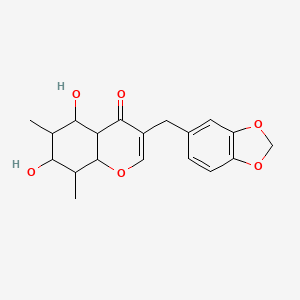
![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)

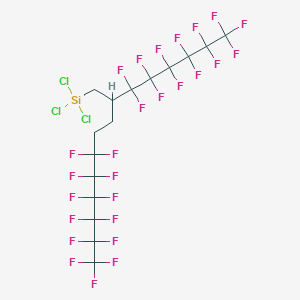
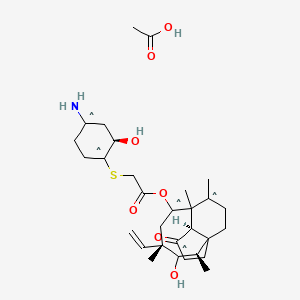
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)
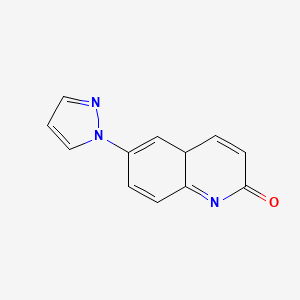
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)
